3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid
Overview
Description
3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C9H4BrF2NO2. This compound is characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a benzoic acid core. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-(difluoromethyl)benzoic acid, followed by a cyanation reaction. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The cyanation step often involves the use of copper(I) cyanide (CuCN) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Solvent selection and purification steps are also optimized to minimize impurities and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) for azide substitution, or sodium methoxide (NaOMe) for methoxy substitution.
Major Products:
Oxidation: Carboxylate derivatives.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, especially in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the cyano and difluoromethyl groups can enhance its binding affinity and specificity towards molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
- 3-Bromo-2-cyano-6-(trifluoromethyl)benzoic acid
- 3-Bromo-6-cyano-2-(trifluoromethyl)benzoic acid
- 3-Bromo-6-cyano-2-(fluoromethyl)benzoic acid
Comparison: Compared to its analogs, 3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical reactivity and biological activity. The difluoromethyl group is known to enhance lipophilicity and metabolic stability, making this compound potentially more effective in certain applications compared to its trifluoromethyl or fluoromethyl counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
3-bromo-6-cyano-2-(difluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO2/c10-5-2-1-4(3-13)6(9(14)15)7(5)8(11)12/h1-2,8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKRZTAXEZLUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C(=O)O)C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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